9H-Carbazol-9-ylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazol-9-ylboronic acid: is an organic compound with the molecular formula C12H10BNO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound, and boronic acid, which contains a boron atom bonded to an oxygen and hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-9-ylboronic acid typically involves the reaction of carbazole with boronic acid derivatives. One common method is the reaction of 9-bromo-carbazole with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods: Industrial production of 9H-Carbazol-9-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazol-9-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert it into different carbazole derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Hydroxylated or carbonylated carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-Carbazol-9-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex organic molecules and polymers .
Biology and Medicine: In biological research, carbazole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial properties. 9H-Carbazol-9-ylboronic acid is used as a precursor in the synthesis of these bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use in optoelectronic applications .
Wirkmechanismus
The mechanism of action of 9H-Carbazol-9-ylboronic acid involves its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the carbazole moiety to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, which lacks the boronic acid group.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: A derivative used in electronic applications.
9H-Fluorene: A structurally related compound with similar electronic properties.
Uniqueness: 9H-Carbazol-9-ylboronic acid is unique due to its combination of carbazole and boronic acid functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C12H10BNO2 |
---|---|
Molekulargewicht |
211.03 g/mol |
IUPAC-Name |
carbazol-9-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,15-16H |
InChI-Schlüssel |
KGQCQHKJQYRQIR-UHFFFAOYSA-N |
Kanonische SMILES |
B(N1C2=CC=CC=C2C3=CC=CC=C31)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.